molecular formula C58H107NO23 B12414708 (3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione

(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione

Cat. No.: B12414708
M. Wt: 1186.5 g/mol
InChI Key: VVBSMETZVCGSHB-KACVNYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione is a complex organic molecule characterized by multiple hydroxyl groups, methyl groups, and a pyrrolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the formation of the pyrrolidine-2,4-dione core, followed by the sequential addition of hydroxyl and methyl groups. The final steps involve the attachment of the oxan-2-yl and triacont-2-enylidene groups. Each step requires specific reagents and catalysts to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control temperature, pressure, and reagent addition. The process would need to be optimized for yield and purity, with rigorous quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups in the pyrrolidine-2,4-dione core can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its multiple hydroxyl groups make it a candidate for studying interactions with biological molecules.

    Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development.

    Industry: It could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. The multiple hydroxyl groups suggest potential for hydrogen bonding with proteins or nucleic acids, while the pyrrolidine-2,4-dione core could interact with enzymes or receptors. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione
  • Ethyl 3-(furan-2-yl)propionate
  • Trifluorotoluene

Uniqueness

This compound’s uniqueness lies in its complex structure, which includes multiple hydroxyl and methyl groups, as well as a pyrrolidine-2,4-dione core. This combination of features makes it distinct from other similar compounds and suggests potential for unique interactions and applications.

Properties

Molecular Formula

C58H107NO23

Molecular Weight

1186.5 g/mol

IUPAC Name

(3Z)-1-methyl-3-[(E,4S,6R,8R,9R,10S,11R,13S,14S,15R,16S,17R,19R,21S,23S,25S,26S,27R,28R,29S)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxy-6-[(2R)-2-hydroxydodecyl]oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione

InChI

InChI=1S/C58H107NO23/c1-9-10-11-12-13-14-15-16-17-35(60)27-58(81)56(79)55(78)53(76)46(82-58)26-44(69)52(75)54(77)51(74)43(68)24-38(63)22-36(61)21-37(62)23-39(64)32(5)49(72)33(6)40(65)25-41(66)34(7)50(73)42(67)20-30(3)18-29(2)19-31(4)48(71)47-45(70)28-59(8)57(47)80/h19,29-30,32-44,46,49-56,60-69,71-79,81H,9-18,20-28H2,1-8H3/b31-19+,48-47-/t29-,30+,32-,33-,34-,35+,36-,37+,38-,39+,40-,41+,42+,43-,44-,46+,49+,50+,51-,52+,53+,54+,55-,56-,58-/m0/s1

InChI Key

VVBSMETZVCGSHB-KACVNYILSA-N

Isomeric SMILES

CCCCCCCCCC[C@H](C[C@]1([C@H]([C@H]([C@@H]([C@H](O1)C[C@@H]([C@H]([C@@H]([C@H]([C@H](C[C@H](C[C@H](C[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C)[C@H](C[C@H]([C@H](C)[C@H]([C@@H](C[C@H](C)C[C@H](C)/C=C(\C)/C(=C/2\C(=O)CN(C2=O)C)/O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

CCCCCCCCCCC(CC1(C(C(C(C(O1)CC(C(C(C(C(CC(CC(CC(CC(C(C)C(C(C)C(CC(C(C)C(C(CC(C)CC(C)C=C(C)C(=C2C(=O)CN(C2=O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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